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Compound of Interest

Compound Name: (2S,6S)-2,6-dimethylmorpholine

Cat. No.: B152102

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
(2S,6S)-2,6-dimethylmorpholine, focusing on Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived
spectra for the specific (2S,6S)-trans-isomer, this document primarily presents data for the
closely related cis-isomer, (2S,6R)-2,6-dimethylmorpholine, and general 2,6-
dimethylmorpholine, alongside predicted data for the trans-isomer. This information serves as a
valuable reference for the characterization and analysis of this compound in research and
development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
The following tables summarize the available *H and 3C NMR data for cis-2,6-
dimethylmorpholine.

1H NMR Data

Table 1: *H NMR Chemical Shifts (8) and Coupling Constants (J) for cis-2,6-
Dimethylmorpholine
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Chemical Shift o Coupling Constant
Proton Multiplicity
(ppm) (3, Hz)
CHs 0.97 d 6.0
CHz2 (axial) 2.16 dd 12.4, 10.0
NH 2.27 brs
CHz (equatorial) 2.67 dd 12.4,2.0
CH 3.39-3.44 m

Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz. Data obtained from patent literature.[1]

3C NMR Data

Table 2: 13C NMR Chemical Shifts () for cis-2,6-Dimethylmorpholine

Carbon Chemical Shift (ppm)
CHs 19.48
CH2 52.28
CH 72.68

Solvent: DMSO-ds, Spectrometer Frequency: 101 MHz. Data obtained from patent literature.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
following data is for general 2,6-dimethylmorpholine and is sourced from the NIST Chemistry
WebBook.[2]

Table 3: Key IR Absorption Bands for 2,6-Dimethylmorpholine
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Wavenumber (cm~?) Intensity Assignment
3300-3500 Broad N-H stretch
2850-3000 Strong C-H stretch
1450-1470 Medium CH:z bend
1370-1380 Medium CHs bend
1050-1150 Strong C-O stretch (ether)
1000-1250 Strong C-N stretch

Note: The IR spectrum of a specific stereoisomer may show minor differences in the fingerprint
region (below 1500 cm™1).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule. The data presented below is for general 2,6-dimethylmorpholine.

Table 4: Key Mass Spectrometry Data for 2,6-Dimethylmorpholine

m/z Relative Intensity Possible Fragment
115 Moderate [M]* (Molecular lon)
100 Moderate [M - CHs]*

71 Strong [M - Cz2H4O]*

57 Strong [CaHo]*

42 Base Peak [C2HaN]*

lonization Method: Electron lonization (El). Data sourced from the NIST Chemistry WebBook.

[2]

Experimental Protocols
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The following sections detail generalized experimental procedures for obtaining the
spectroscopic data presented above.

NMR Spectroscopy Protocol

A general workflow for acquiring NMR spectra of a small organic molecule like (2S,6S)-2,6-
dimethylmorpholine is outlined below.

Click to download full resolution via product page

General workflow for NMR spectroscopy.

Detailed Methodology:

e Sample Preparation: Approximately 5-10 mg of (2S,6S)-2,6-dimethylmorpholine is
dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl
sulfoxide-de) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

e Instrument Setup: The NMR spectrometer is tuned and calibrated according to the
manufacturer's guidelines.

o Data Acquisition: The NMR tube is placed in the spectrometer. The instrument's software is
used to lock onto the deuterium signal of the solvent and to shim the magnetic field for
optimal resolution. Standard pulse programs are used to acquire the *H and 3C{*H} NMR
spectra.

o Data Processing: The resulting Free Induction Decay (FID) is processed using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction to
obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).
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IR Spectroscopy Protocol

For a liquid sample such as (2S,6S)-2,6-dimethylmorpholine, the following procedure is
typically used to obtain an IR spectrum.

Sample Preparsion Data Acisiton Data Processng
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General workflow for IR spectroscopy of a liquid sample.

Detailed Methodology:

o Sample Preparation: A single drop of neat (2S,6S)-2,6-dimethylmorpholine is placed on the
surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is carefully placed
on top to form a thin liquid film between the plates.

o Data Acquisition: The salt plate "sandwich" is mounted in the sample holder of the FTIR
spectrometer. A background spectrum of the empty beam path is recorded. Subsequently,
the sample spectrum is acquired over the desired wavenumber range (typically 4000-400
cm1).

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum by the instrument's software to correct for atmospheric and instrumental
contributions. The resulting transmittance or absorbance spectrum is then analyzed to
identify characteristic absorption bands.

Mass Spectrometry Protocol

The following outlines a general procedure for obtaining the mass spectrum of a volatile liquid
like (2S,6S)-2,6-dimethylmorpholine using Gas Chromatography-Mass Spectrometry (GC-
MS).
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General workflow for GC-MS analysis.

Detailed Methodology:

o Sample Preparation: A dilute solution of (2S,6S)-2,6-dimethylmorpholine is prepared in a
volatile organic solvent such as methanol or dichloromethane.

e Instrumentation: The GC-MS is equipped with a suitable capillary column (e.g., a non-polar
or medium-polarity column). The temperature program for the GC oven and the parameters
for the mass spectrometer (e.g., ionization energy, mass range) are set.

« Injection and Separation: A small volume (typically 1 uL) of the sample solution is injected
into the hot injection port of the GC, where it is vaporized. The vaporized sample is carried
by an inert gas (e.g., helium) through the GC column, where separation of components
occurs based on their boiling points and interactions with the stationary phase.

e Mass Analysis: As the (2S,6S)-2,6-dimethylmorpholine elutes from the GC column, it
enters the ion source of the mass spectrometer. In electron ionization (El) mode, the
molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

o Data Analysis: The mass spectrum corresponding to the GC peak of the target compound is
analyzed to determine the molecular weight from the molecular ion and to identify
characteristic fragment ions, which can aid in structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b152102#spectroscopic-data-for-2s-6s-2-6-
dimethylmorpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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